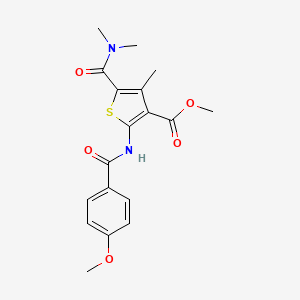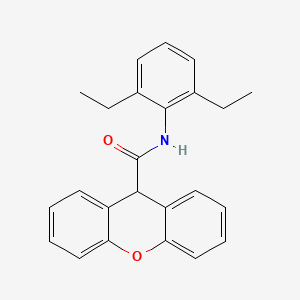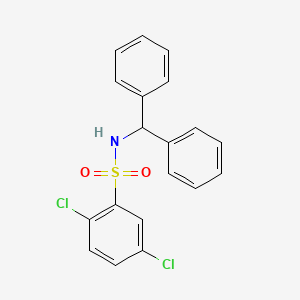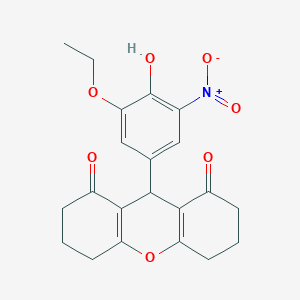![molecular formula C25H25FN2O2S B3519475 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine](/img/structure/B3519475.png)
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine
Descripción general
Descripción
Chemical compounds like the one you mentioned are usually characterized by their structural features. They often contain functional groups that determine their chemical behavior. For example, the “benzyloxy” and “methoxy” groups are ether functional groups, which are known for their stability and resistance to hydrolysis . The “carbonothioyl” group is a thioester, which is an important functional group in biochemistry, known for its involvement in the formation of acetyl-CoA . The “fluorophenyl” group contains a fluorine atom, which can greatly influence the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. For example, the “benzyloxy” and “methoxy” groups could be introduced via etherification reactions . The “carbonothioyl” group could be introduced via a condensation reaction . The “fluorophenyl” group could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information on the types of atoms present, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions of such compounds would be largely determined by their functional groups. For example, the ether groups might undergo reactions with strong acids to form alcohols and alkyl halides . The thioester group might undergo hydrolysis, aminolysis, or reduction reactions . The fluorine atom might participate in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . Computational methods can also be used to predict these properties .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S/c1-29-24-17-20(7-12-23(24)30-18-19-5-3-2-4-6-19)25(31)28-15-13-27(14-16-28)22-10-8-21(26)9-11-22/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLCFPJSTJSWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3519404.png)

![N-(2-METHOXYPHENYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE](/img/structure/B3519414.png)
![3,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3519423.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3519426.png)
![N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3519431.png)
![2-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B3519458.png)

![2-({4-(4-methoxyphenyl)-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3519470.png)
![N~2~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE](/img/structure/B3519477.png)


![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B3519491.png)
![1-bromo-2-[(2-chlorobenzyl)oxy]-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3519505.png)
